Hydrogen-Bond Acceptor Architecture: Quinoxalin-2-yl vs. Quinolin-2-yl Substitution
The quinoxalin-2-yl substituent provides five nitrogen atoms across the entire molecule versus four for the quinolin-2-yl analog (CAS 1027511-46-1, C₁₇H₁₂N₄) . This additional endocyclic nitrogen increases the hydrogen-bond acceptor (HBA) count—a parameter directly correlated with kinase hinge-region binding interactions in 1,8-naphthyridine-based inhibitors [1]. The quinoxaline moiety offers a vicinal nitrogen pair capable of bidentate hydrogen bonding, a feature absent in the quinoline analog.
| Evidence Dimension | Endocyclic nitrogen count / HBA potential |
|---|---|
| Target Compound Data | 5 nitrogen atoms (C₁₆H₁₁N₅), quinoxaline vicinal N-pair |
| Comparator Or Baseline | 6-(Quinolin-2-yl)-1,8-naphthyridin-2-amine: 4 nitrogen atoms (C₁₇H₁₂N₄), quinoline single N |
| Quantified Difference | +1 endocyclic nitrogen; +1 HBA; bidentate H-bond capacity vs. monodentate |
| Conditions | Structural comparison based on molecular formula, CAS records, and ChEBI heterocycle definitions |
Why This Matters
The additional H-bond acceptor and bidentate potential of the quinoxaline moiety can confer qualitatively different kinase binding modes and selectivity profiles, making simple substitution by the quinoline analog invalid without experimental validation.
- [1] ChEBI. quinoxaline (CHEBI:36616) and naphthyridine (CHEBI:36628) structural definitions. View Source
